N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide
Description
N-({[3,3'-Bithiophene]-5-yl}methyl)-2-ethoxybenzamide is a benzamide derivative featuring a bithiophene moiety linked via a methylene group to the benzamide core, with an ethoxy substituent at the 2-position of the benzene ring. The ethoxy group may improve lipophilicity compared to hydroxyl or methoxy analogs, influencing solubility and membrane permeability.
Properties
IUPAC Name |
2-ethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-2-21-17-6-4-3-5-16(17)18(20)19-10-15-9-14(12-23-15)13-7-8-22-11-13/h3-9,11-12H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXLHICJKGYNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a series of coupling reactions, such as Suzuki-Miyaura or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Benzamide Moiety: The ethoxybenzamide group can be introduced through an amidation reaction, where the bithiophene core is reacted with 2-ethoxybenzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide has several scientific research applications:
Organic Electronics: The compound’s semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: It can be used in the development of conjugated polymers and other materials with desirable electronic properties.
Biological Studies: The compound may be explored for its potential biological activity, including its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide is primarily related to its electronic properties. The bithiophene core can interact with various molecular targets through π-π interactions and other non-covalent interactions. These interactions can influence the electronic properties of the target molecules, leading to changes in their behavior and function .
Comparison with Similar Compounds
Structural and Functional Differences
Key Insights from Research Findings
- Electronic Properties : The bithiophene group in the target compound enables extended π-conjugation, distinguishing it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks aromatic heterocycles. This feature may enhance charge transport in organic semiconductors or stabilize interactions with biological targets .
- However, it is less lipophilic than trifluoromethyl-containing analogs (e.g., ), which exhibit enhanced metabolic stability .
- Biological Activity: Unlike benzamides with benzimidazole () or thiazolidinone () moieties—which target microbial or metabolic pathways—the bithiophene group may confer affinity for neurological or cancer-related targets due to its planar, aromatic structure.
- Synthetic Utility : The N,O-bidentate directing group in facilitates C–H activation, whereas the target compound’s bithiophene could serve as a ligand in coordination chemistry or catalysis.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide, with the CAS number 2379978-43-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| Chemical Formula | C18H17NO2S2 |
| Molecular Weight | 343.46 g/mol |
| CAS Number | 2379978-43-3 |
Research indicates that compounds with a bithiophene structure often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound are still under investigation, but several studies suggest potential pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes involved in inflammatory pathways. For instance, they can inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses .
- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
- Cell Cycle Regulation : Some studies suggest that derivatives of bithiophenes can influence cell cycle proteins, leading to selective cytotoxicity against cancer cells while sparing normal cells .
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors.
Case Study Example :
A study investigating similar bithiophene derivatives found that they exhibited cytotoxic effects against MDA-MB-231 and BT-549 breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been highlighted in several studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.
Table: Summary of Anti-inflammatory Effects
| Compound | Model | Concentration | Effect |
|---|---|---|---|
| This compound | Human-derived platelets | 10 µM - 20 µM | Inhibition of platelet aggregation |
| Similar Bithiophene Derivative | Rat-derived chondrocytes | 10 µM - 20 µM | Reduced COX2 and IL-1β levels |
Pharmacological Studies
Pharmacological studies have shown that compounds related to this compound can affect various signaling pathways involved in inflammation and cancer progression. For instance, they may activate or inhibit pathways such as PI3K/Akt and NF-kB, which are crucial in regulating cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare the bithiophene-benzamide scaffold in N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide?
- Methodology : The synthesis typically involves:
- Thiophene functionalization : Lawesson’s reagent for thionation of γ-ketoamides, followed by cyclization to form the bithiophene core .
- Electrophilic substitution : Vilsmeier-Haack formylation to introduce substituents at electron-rich positions (e.g., para to dialkylamino groups) .
- Lithiation : Use of n-BuLi to deprotonate acidic protons (e.g., adjacent to sulfur in bithiophenes), followed by electrophilic quenching (e.g., DMF for formylation) .
Q. How is the structural integrity of This compound validated in experimental settings?
- Analytical techniques :
- X-ray crystallography : Resolves bond angles and molecular packing, critical for confirming stereoelectronic effects .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological targets are associated with benzamide derivatives like this compound?
- Hypothesis-driven approach : Similar benzamide-based RAF inhibitors (e.g., RAF709) target RAS-mutant cancers by blocking MAPK pathway signaling. Assays measuring pMEK suppression in KRAS-mutant cell lines (e.g., HCT116) are used for initial validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the bithiophene or benzamide) influence RAF kinase inhibition efficacy and selectivity?
- Case study : In RAF709, replacing N-methylpyridone with tetrahydropyran improved solubility while retaining cellular potency (IC₅₀ < 10 nM in A375 melanoma models) .
- Experimental design :
- SAR studies : Systematically vary substituents (e.g., ethoxy vs. methoxy on benzamide) and assess kinase selectivity via ATP-binding pocket profiling .
- Cellular assays : Measure IC₅₀ for pERK/pMEK suppression in isogenic KRAS WT vs. mutant cell lines .
Q. What strategies address paradoxical MAPK pathway activation observed with RAF inhibitors in KRAS/NRAS mutant models?
- Mechanistic insight : Dimer-disrupting inhibitors (e.g., PLX8394) prevent RAF dimerization, reducing paradoxical ERK activation in BRAF WT cells .
- Methodology :
- Co-immunoprecipitation : Test compound’s effect on RAF dimer stability .
- Transcriptomics : Compare gene expression profiles (e.g., DUSP6) in treated vs. untreated RAS-mutant xenografts .
Q. How can computational modeling optimize the pharmacokinetic profile of this compound?
- Approach :
- Molecular dynamics (MD) : Simulate interactions with CYP450 enzymes to predict metabolic stability .
- QSAR models : Corrogate logP and aqueous solubility with structural descriptors (e.g., polar surface area) .
Q. How are contradictory data resolved regarding the compound’s efficacy in hormone-sensitive vs. hormone-resistant cancer models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
